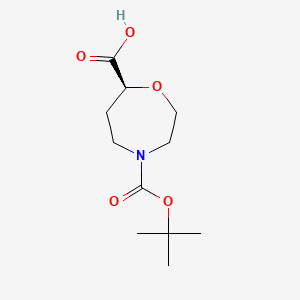

(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid

Description

Properties

IUPAC Name |

(7S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(9(13)14)16-7-6-12/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOIRPHMSVNBOJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(OCC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](OCC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as pyridine . The reaction is carried out at low temperatures, around -74°C, to ensure high yield and purity.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amino group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Substitution: Nucleophiles such as amines or alcohols can react with the Boc-protected compound under appropriate conditions.

Major Products Formed

Deprotection: The major product is the free amine after the removal of the Boc group.

Substitution: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid exhibit promising antibacterial properties. A study involving thiazolidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with IC(50) values suggesting strong efficacy . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its oxazepane ring structure allows for modifications that can enhance biological activity. For instance, lipase-catalyzed lactamization methods have been employed to synthesize derivatives with improved pharmacological profiles.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Research has shown that altering substituents on the oxazepane ring can lead to variations in antibacterial potency and selectivity. This SAR insight is crucial for the rational design of new derivatives aimed at specific therapeutic targets.

Case Study 1: Antibacterial Screening

A systematic screening of various oxazepane derivatives was conducted to evaluate their antibacterial properties. The results indicated that compounds similar to this compound displayed notable activity against a range of bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Mechanistic Studies

Further investigations into the mechanism of action revealed that compounds derived from this compound could disrupt bacterial cell wall synthesis. This finding supports the hypothesis that structural features related to the oxazepane moiety are critical for its antibacterial efficacy.

Mechanism of Action

The mechanism of action of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions .

Comparison with Similar Compounds

Stereochemical and Structural Analogues

(a) (R)-Enantiomer vs. (S)-Enantiomer

- Stereochemical Impact : The (S)-enantiomer exhibits distinct reactivity in asymmetric catalysis compared to the (R)-form. For instance, in a study on enantiomorph-polarity estimation, the (S)-configuration was resolved using Rogers’s η parameter, which may yield over-precise chirality indications in near-centrosymmetric structures. In contrast, the alternative parameter x (based on incoherent scattering) provides more reliable convergence for such cases .

- Crystallographic Data : The Boc group’s bulkiness in the (S)-enantiomer reduces crystallographic symmetry, facilitating differentiation via X-ray diffraction.

(b) 1,4-Oxazepane Derivatives with Alternative Protecting Groups

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Stability (pH 1–12) |

|---|---|---|---|---|---|

| (S)-4-(Boc)-1,4-oxazepane-7-carboxylic acid | C₁₁H₁₉NO₅ | 245.28 | 152–154 | 12.5 (H₂O) | Stable (pH > 3) |

| (S)-4-(Cbz)-1,4-oxazepane-7-carboxylic acid | C₁₃H₁₅NO₅ | 265.27 | 138–140 | 8.2 (H₂O) | Stable (pH 5–9) |

| 1,4-Oxazepane-7-carboxylic acid (free amine) | C₆H₁₁NO₃ | 145.16 | 98–100 | 45.0 (H₂O) | Unstable (pH < 5) |

- Boc vs. Cbz: The Boc group offers superior stability under basic conditions, whereas the carbobenzyloxy (Cbz) group is cleaved via hydrogenolysis. The Boc derivative’s higher melting point (152–154°C vs. 138–140°C) reflects enhanced crystallinity due to tert-butyl steric effects.

- Free Amine : The unprotected amine exhibits higher aqueous solubility but lower stability under acidic conditions, limiting its utility in peptide synthesis.

Functional Group Modifications

(a) Carboxylic Acid vs. Ester Derivatives

- Reactivity : The carboxylic acid enables direct coupling to amines (e.g., amide bond formation), while ester derivatives (e.g., methyl ester) require hydrolysis or transesterification.

- Solubility : The sodium salt of the carboxylic acid shows improved water solubility (>50 mg/mL), advantageous for biological assays.

Biological Activity

(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid, a compound with the molecular formula CHNO and CAS number 1273567-44-4, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a seven-membered oxazepane ring, which is significant in various biological interactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group that enhances the compound's stability and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 1273567-44-4 |

| Boiling Point | Not available |

| Purity | Variable |

Synthesis Methods

The synthesis of this compound typically involves several steps, including regioselective lactamization catalyzed by lipases. A notable method utilizes SpinChem® rotating flow cell technology, which allows for efficient enzyme recycling and simplifies the workup process. The overall yield of this synthesis can reach up to 39% over seven steps, highlighting the efficiency of modern synthetic techniques .

The mechanisms underlying the biological activity of oxazepane derivatives may involve interactions with specific cellular pathways or enzymes. Research indicates that compounds with carboxylic acid functionalities often undergo hydrolysis by carboxylesterases, leading to biologically active metabolites that can influence various metabolic pathways .

Case Study 1: Cytotoxicity Evaluation

In a controlled laboratory setting, this compound was evaluated for its cytotoxic effects on cultured cancer cells. The study utilized various concentrations of the compound to assess cell viability using MTT assays. Preliminary results indicated a dose-dependent reduction in cell viability, suggesting potential anticancer activity.

Case Study 2: Enzyme Interaction Studies

A separate investigation focused on the interaction between this compound and specific enzymes involved in drug metabolism. The study aimed to elucidate how the compound is processed within biological systems and its subsequent effects on enzyme activity.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral pool strategies or asymmetric catalysis. For example, enantiomerically pure oxazepane precursors (e.g., (7R)-4-[(tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid, CAS 1427082-01-6) can be modified via selective functionalization of the carboxylic acid group at position 7 . Protecting group compatibility (e.g., tert-butoxycarbonyl, Boc) should be verified under reaction conditions using TLC or LC-MS to monitor intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for oxazepane ring protons) and Boc-group integrity .

- HPLC : Chiral stationary phase HPLC (e.g., Chiralpak AD-H) to assess enantiomeric purity (>99% ee) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₁H₁₉NO₅) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Storage : Store in a dry, airtight container at 2–8°C to prevent hydrolysis of the Boc group .

- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust via fume hood use .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in chiral purity data between HPLC and polarimetry be resolved?

- Methodological Answer : Contradictions may arise from solvent-dependent optical rotation or impurities. Cross-validate using:

- X-ray Crystallography : Determine absolute configuration via Flack’s x parameter, which is robust for near-centrosymmetric structures .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TDDFT) to confirm stereochemistry .

Q. What strategies stabilize this compound under varying pH conditions?

- Methodological Answer :

- pH Stability Study : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–12). Monitor Boc group hydrolysis via ¹H NMR (disappearance of tert-butyl peak at δ 1.4 ppm) .

- Lyophilization : For aqueous solutions, lyophilize and store under nitrogen to prevent acid-catalyzed decomposition .

Q. How to optimize reaction yields in peptide coupling reactions using this compound as a building block?

- Methodological Answer :

- Activation : Use HATU/DIPEA in DMF for carboxylate activation, ensuring <5% epimerization by maintaining temperatures ≤0°C .

- Monitoring : Track coupling efficiency via Kaiser test or LC-MS to quantify unreacted amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.